molecular formula C9H8N2O3 B8070772 4-Methoxyquinazoline-6,7-diol

4-Methoxyquinazoline-6,7-diol

Cat. No.: B8070772
M. Wt: 192.17 g/mol
InChI Key: WJRJMGINHRAKFU-UHFFFAOYSA-N
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Description

4-Methoxyquinazoline-6,7-diol is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O₃ It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyquinazoline-6,7-diol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyquinazoline with suitable reagents to introduce hydroxyl groups at the 6 and 7 positions. For instance, the compound can be prepared by reacting 4-methoxyquinazoline with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reagents are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyquinazoline-6,7-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-6,7-dione derivatives.

    Reduction: Reduction reactions can convert the diol to the corresponding dihydroquinazoline derivatives.

    Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinazoline-6,7-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxyquinazoline-6,7-diol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of potential anticancer and antiviral agents. Quinazoline derivatives have shown promise in inhibiting tyrosine kinases, which are involved in the progression of certain cancers.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-methoxyquinazoline-6,7-diol involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases by binding to their active sites. This inhibition can block signal transduction pathways that are crucial for cancer cell proliferation and survival. The compound’s hydroxyl groups at the 6 and 7 positions enhance its binding affinity to these enzymes, making it a potent inhibitor.

Comparison with Similar Compounds

4-Methoxyquinazoline-6,7-diol can be compared with other quinazoline derivatives such as:

    4,6,7-Trimethoxyquinazoline: This compound has three methoxy groups, which may alter its chemical reactivity and biological activity compared to this compound.

    4-Aminoquinazoline-6,7-diol: The presence of an amino group at the 4-position can significantly change the compound’s pharmacological properties.

    4-Chloroquinazoline-6,7-diol: The chloro substituent can affect the compound’s reactivity and its interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophilicity and hydrophobicity, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

4-methoxyquinazoline-6,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9-5-2-7(12)8(13)3-6(5)10-4-11-9/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRJMGINHRAKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=CC(=C(C=C21)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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